

Application Note: Enantiomeric Purity of Atorvastatin by Supercritical Fluid Chromatography (SFC)

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Compound of Interest

Compound Name: (3R,5S)-Atorvastatin sodium

Cat. No.: B1141050

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Introduction

Atorvastatin, a leading drug for treating hypercholesterolemia, contains two chiral centers, resulting in four possible stereoisomers. However, only the (3R,5R)-enantiomer possesses the desired therapeutic activity. Regulatory bodies require strict control over the enantiomeric purity of chiral drugs, as different enantiomers can have varied pharmacological and toxicological profiles.[1] Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages such as high speed, reduced solvent consumption, and unique selectivity compared to traditional High-Performance Liquid Chromatography (HPLC).[2] [3] This application note details a robust and efficient SFC method for the determination of the enantiomeric purity of Atorvastatin.

Instrumentation and Consumables

- Instrument: Any SFC system equipped with a UV or photodiode array (PDA) detector and a back pressure regulator. A polarimetric detector can be used in series for definitive identification of enantiomers.[4]
- Column: Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm particle size.[4]
- Mobile Phase A: Supercritical Carbon Dioxide (CO₂)

- Mobile Phase B (Co-solvent): Methanol
- Sample Diluent: A suitable organic solvent such as a methanol/ethanol mixture.

Experimental Protocols

1. Standard and Sample Preparation

- Standard Preparation: Accurately weigh and dissolve an appropriate amount of Atorvastatin reference standard in the diluent to obtain a known concentration (e.g., 1 mg/mL).
- Sample Preparation: Prepare the Atorvastatin bulk drug or pharmaceutical formulation sample in the same diluent to achieve a similar concentration as the standard solution.
- Spiked Sample Preparation (for validation): Prepare a solution of the desired Atorvastatin enantiomer and spike it with a known amount of the undesired enantiomer to verify the method's ability to separate and quantify the impurity.

2. SFC Method Parameters

A simple, rapid, and robust SFC method has been developed for the enantiospecific separation of Atorvastatin.^[4] Baseline separation with a resolution greater than 3.0 can be achieved within 10 minutes.^[4]

| Parameter | Value |
|----------------------|---|
| Column | Chiralpak AD-H, 250 mm x 4.6 mm, 5 μm |
| Mobile Phase | Supercritical CO ₂ : Methanol (90:10, v/v) ^{[1][4]} |
| Flow Rate | 2.5 mL/min ^{[1][4]} |
| Column Temperature | 25°C ^[4] |
| Back Pressure | Maintained to ensure supercritical conditions |
| Detection Wavelength | 240 nm (UV) ^[4] |
| Injection Volume | 10 μL |

3. Data Analysis

- Identify the peaks corresponding to the (R,R)-Atorvastatin and its enantiomer based on their retention times.
- Calculate the enantiomeric purity by determining the peak area of the undesired enantiomer as a percentage of the total peak area of both enantiomers.
- The method's performance should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, precision, accuracy, and robustness.[5][6]

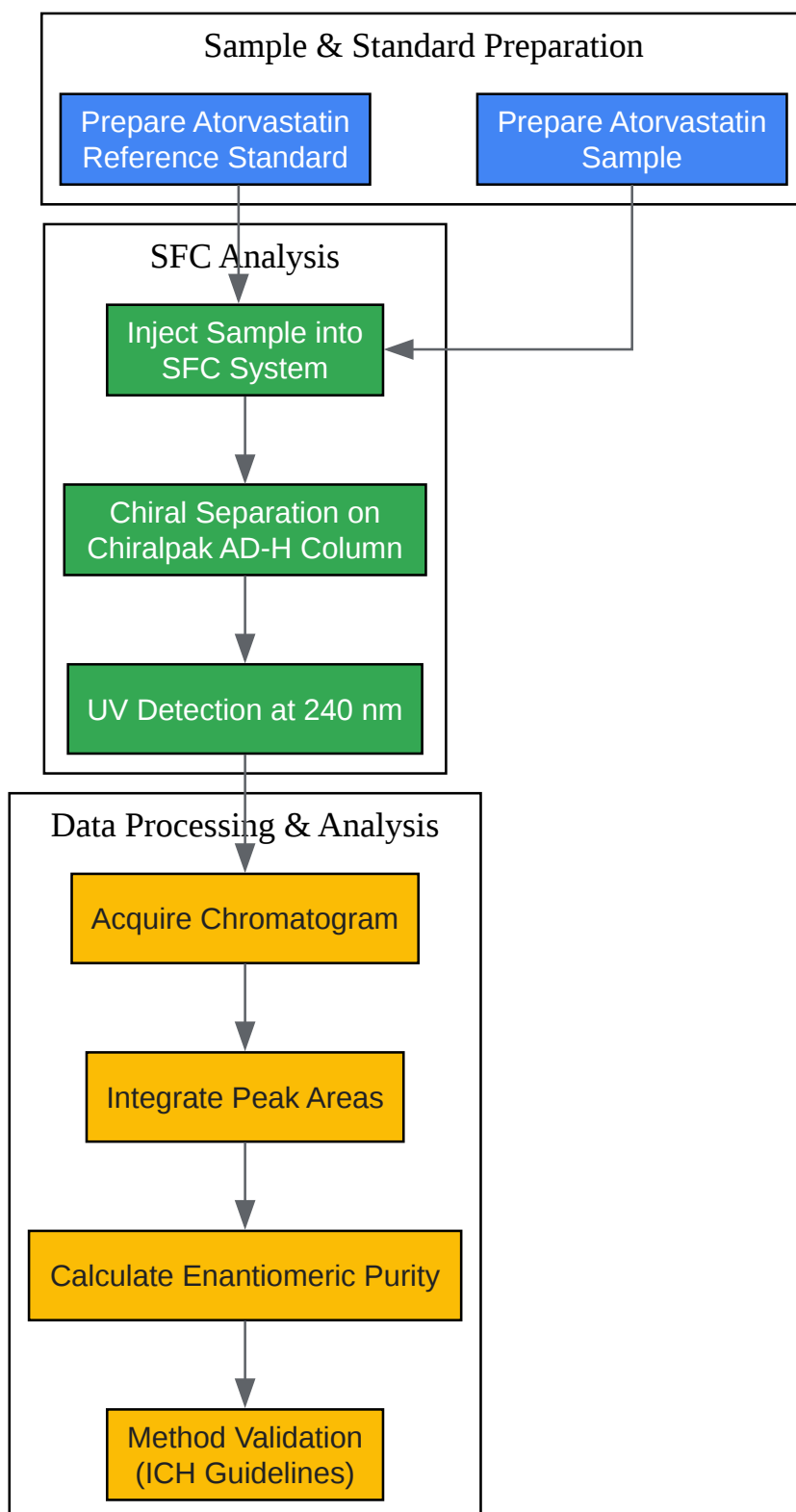
Data Presentation

The developed SFC method demonstrates excellent performance for the enantiomeric purity analysis of Atorvastatin.

Table 1: Method Validation Summary

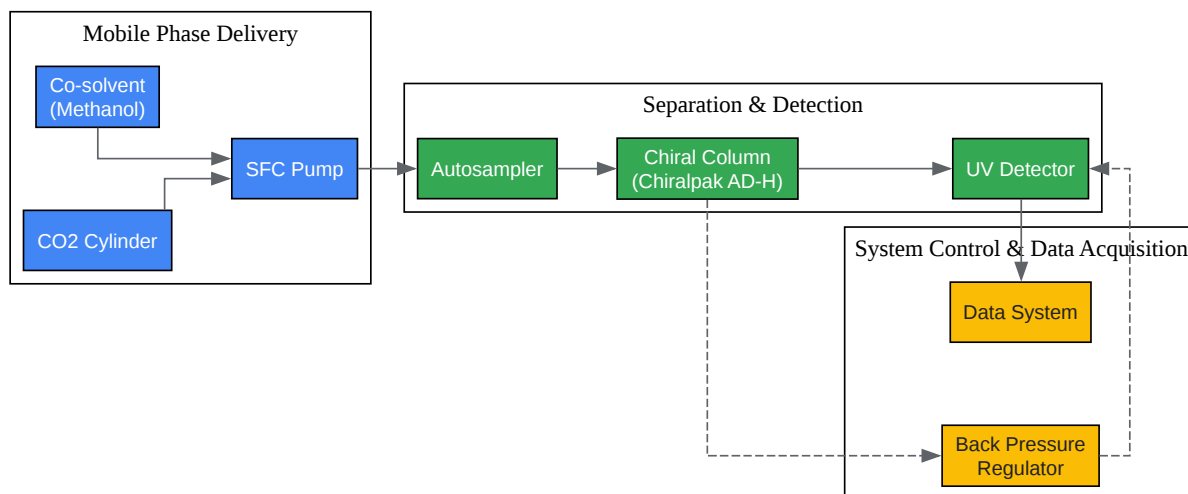
| Parameter | Result |
|-------------------------------|--------------------------------------|
| Resolution (Rs) | > 3.0[4] |
| Linearity (r^2) | > 0.9999[1][4] |
| Linearity Range | 50 - 600 $\mu\text{g}/\text{mL}$ [4] |
| Intra-day Precision (%RSD) | < 0.63%[1][4] |
| Inter-day Precision (%RSD) | < 0.63%[1][4] |
| Limit of Detection (LOD) | 0.5 $\mu\text{g}/\text{mL}$ [4] |
| Limit of Quantification (LOQ) | 1.3 $\mu\text{g}/\text{mL}$ [4] |
| Accuracy (Recovery) | 99.38 - 100.41%[4] |

Mandatory Visualizations



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Caption: Experimental workflow for the SFC analysis of Atorvastatin enantiomeric purity.



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Caption: Logical relationship of key components in a Supercritical Fluid Chromatography (SFC) system.

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